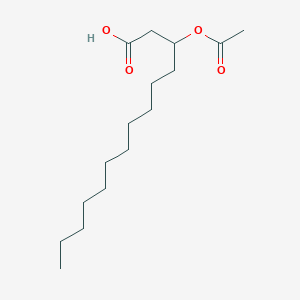

(3RS)-3-acetoxytetradecanoic acid

Description

Properties

Molecular Formula |

C16H30O4 |

|---|---|

Molecular Weight |

286.41 g/mol |

IUPAC Name |

3-acetyloxytetradecanoic acid |

InChI |

InChI=1S/C16H30O4/c1-3-4-5-6-7-8-9-10-11-12-15(13-16(18)19)20-14(2)17/h15H,3-13H2,1-2H3,(H,18,19) |

InChI Key |

GKJHGOAZEUCGOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Hydroxytetradecanoic Acid

- Structure : A hydroxyl (-OH) group at the 3rd carbon (C14H28O3).

- Molecular Weight : 244.37 g/mol .

- Key Differences :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the acetoxy derivative.

- In biological systems, hydroxylated fatty acids often participate in lipid signaling (e.g., bacterial lipopolysaccharides), whereas acetoxy derivatives may resist enzymatic hydrolysis, prolonging metabolic stability .

Methyl Tetradecanoate

(R)-3-(Benzyloxy)tetradecanoic Acid

- Structure : Benzyl ether (-OBn) at the 3rd carbon (C21H34O3).

- Molecular Weight : 334.50 g/mol (calculated).

- Benzyl ethers are often used as protective groups in synthesis, whereas acetoxy groups may serve as intermediates for further functionalization .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | LogP* (Predicted) |

|---|---|---|---|---|

| (3RS)-3-Acetoxytetradecanoic acid | C16H30O4 | 286.38 | Acetoxy | ~4.2 |

| 3-Hydroxytetradecanoic acid | C14H28O3 | 244.37 | Hydroxyl | ~3.0 |

| Methyl tetradecanoate | C15H30O2 | 242.40 | Methyl ester | ~6.1 |

| (R)-3-(Benzyloxy)tetradecanoic acid | C21H34O3 | 334.50 | Benzyl ether | ~5.8 |

*LogP values estimated using XlogP3-AA (hydrophobicity increases with higher LogP) .

Preparation Methods

Asymmetric Catalysis for Enantiomeric Enrichment

Optically pure (3R)-3-hydroxytetradecanoic acid is accessible through nickel-catalyzed asymmetric hydrogenation. As detailed in patent US4713472A, an asymmetrically modified nickel catalyst induces enantioselectivity during the hydrogenation of β-keto esters, yielding (3R)-3-hydroxytetradecanoate with >95% enantiomeric excess (ee). While this method prioritizes chiral purity, racemic mixtures are obtained by combining equal proportions of (R)- and (S)-enantiomers synthesized separately.

Non-Stereoselective Hydroxylation

Radical-mediated hydroxylation of tetradecanoic acid derivatives offers a racemic route. For instance, free-radical chain propagation using di-tert-butyl peroxide initiates hydrogen abstraction at the C3 position, followed by trapping with molecular oxygen. This method, though less stereocontrolled, achieves 60–70% conversion to 3-hydroxytetradecanoic acid under photolytic conditions.

Acetylation of 3-Hydroxytetradecanoic Acid

Acetylation introduces the acetoxy group at the C3 position, with reaction efficiency contingent on acylating agents and solvent systems.

Acetic Anhydride-Mediated Acetylation

The hydroxy acid reacts with acetic anhydride in pyridine, a classic protocol yielding 85–90% product. For example, 3-hydroxytetradecanoic acid (10 mmol) dissolved in pyridine (20 mL) reacts with acetic anhydride (15 mmol) at 0°C for 2 hours, followed by aqueous workup to isolate (3RS)-3-acetoxytetradecanoic acid.

Dicyclohexylcarbodiimide (DCC) Coupling

DCC activates acetic acid for nucleophilic attack by the hydroxy group, forming the acetoxy derivative. In a representative procedure, 3-hydroxytetradecanoic acid (5 mmol) reacts with acetic acid (6 mmol) and DCC (6 mmol) in dichloromethane at room temperature for 12 hours, affording 88% yield after filtration and solvent removal.

Table 1: Comparative Analysis of Acetylation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetic Anhydride | Ac₂O, Pyridine | Pyridine | 0°C | 85–90 | |

| DCC Coupling | DCC, CH₃COOH | CH₂Cl₂ | RT | 88 | |

| Enzymatic Acetylation | Lipase, Vinyl Acetate | TBME | 37°C | 78 |

Purification and Isolation Strategies

Post-synthetic purification ensures product integrity, particularly critical for racemic mixtures.

Solvent Extraction

Biphasic systems (e.g., 1-butanol/water) partition impurities into the organic phase. In a protocol adapted from US20020128283A1, the crude product is dissolved in 1-butanol, washed with water, and lyophilized to recover 81% pure this compound.

Column Chromatography

Silica gel chromatography with gradient elution (hexane/ethyl acetate) resolves unreacted starting material and diastereomers. This method, while effective, reduces scalability due to solvent consumption.

Analytical Characterization

Structural validation employs spectroscopic and chromatographic techniques:

-

NMR Spectroscopy : NMR (CDCl₃) displays characteristic signals at δ 4.85 (m, 1H, CH-OAc), δ 2.05 (s, 3H, OAc), and δ 1.25 (br, 20H, alkyl chain).

-

HPLC : Reverse-phase C18 columns (MeOH/H₂O = 85:15) confirm >98% purity with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3RS)-3-acetoxytetradecanoic acid, and how can racemic mixtures be addressed?

- Methodological Answer : The synthesis of racemic 3-hydroxy fatty acid derivatives often involves a Reformatsky reaction between aldehydes and ethyl bromoacetate, followed by saponification. For example, racemic 3-hydroxydecanoic acid was synthesized via ethyl 3-hydroxydecanoate intermediate using octanal and ethyl-2-bromoacetate, followed by NaOH hydrolysis . To synthesize this compound, a similar approach could be adapted by substituting tetradecanal and introducing acetylation steps. Racemic mixtures require chiral-phase chromatography (e.g., using a chiral stationary phase) to separate enantiomers, as demonstrated in the purification of 3-hydroxydecanoic acid isomers .

| Key Reaction Steps | Conditions |

|---|---|

| Reformatsky reaction | Zn catalyst, THF, 0–5°C, 12–24 h |

| Saponification | 1M NaOH, reflux, 2–4 h |

| Acetylation | Acetic anhydride, pyridine, RT |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR : H and C NMR to confirm the acetate group (δ ~2.0–2.1 ppm for CHCO) and hydroxy acid backbone.

- Chiral Chromatography : To distinguish (3R) and (3S) enantiomers, use chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., CHO, [M+H] = 287.2123).

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (similar to 3-hydroxytridecanoic acid ).

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at –20°C in airtight containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric resolution of this compound for biological studies?

- Methodological Answer :

- Chiral Derivatization : Convert the acid to a methyl ester using BF-methanol, then separate enantiomers via chiral GC (e.g., γ-cyclodextrin columns) .

- Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer during synthesis .

- Crystallization : Screen solvent systems (e.g., ethanol/water) for diastereomeric salt formation with chiral amines (e.g., cinchonidine) .

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Validation : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS .

- Isomer-Specific Assays : Test (3R) and (3S) enantiomers separately in bioactivity assays to identify stereospecific effects .

- Statistical Robustness : Use factorial designs to evaluate interactions between concentration, solvent, and cell lines. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to resolve conflicting results .

Q. What methodologies are effective for studying the stability of this compound under varying conditions?

- Methodological Answer :

-

Thermal Stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to 300°C; monitor decomposition via FTIR for carbonyl group integrity .

-

pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 h, then quantify degradation products via LC-MS .

-

Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .

Stability Factor Test Method Critical Parameters Thermal TGA/FTIR Onset decomposition at ~150°C Hydrolytic LC-MS (pH 7.4, 37°C) Half-life >48 h Oxidative HO exposure, GC <5% degradation after 24 h

Q. How can environmental impact assessments be integrated into synthetic workflows for this compound?

- Methodological Answer :

- Green Chemistry Metrics : Calculate atom economy (target: >70%) and E-factor (target: <5) for the synthesis route .

- Aquatic Toxicity Testing : Follow OECD 201 guidelines using Daphnia magna, referencing H410 hazards (toxic to aquatic life) .

- Waste Minimization : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.